Product packaging for 5-Methyl-3-(trifluoromethyl)benzofuran(Cat. No.:CAS No. 1400764-16-0)

5-Methyl-3-(trifluoromethyl)benzofuran

Cat. No.: B2671737
CAS No.: 1400764-16-0
M. Wt: 200.16
InChI Key: XVSNADYLWAIKGS-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)benzofuran (CAS 1400764-16-0) is a benzofuran derivative of high interest in medicinal chemistry research. This compound features a benzofuran core structure substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position, with a molecular formula of C 10 H 7 F 3 O and a molecular weight of 200.16 g/mol . Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Recent scientific investigations highlight the significant potential of novel trifluoromethyl-containing benzofurans and their derivatives in antiviral research . Specifically, structurally related 3-benzoylbenzofurans have been identified as potent anti-HIV agents, functioning as non-nucleotide reverse transcriptase inhibitors (NNRTIs) . The incorporation of the trifluoromethyl group, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity due to its unique physicochemical properties . This compound serves as a valuable synthetic intermediate or building block for researchers developing novel heterocyclic compounds for evaluating anti-HIV activity, protease inhibition, and other therapeutic applications . It is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O B2671737 5-Methyl-3-(trifluoromethyl)benzofuran CAS No. 1400764-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-6-2-3-9-7(4-6)8(5-14-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNADYLWAIKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Elucidation Studies

Investigation of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis offers a powerful toolkit for the construction of the benzofuran (B130515) ring system. Various metals, including palladium, copper, rhodium, and nickel, have been employed, each operating through distinct catalytic cycles.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for benzofuran synthesis, often involving cross-coupling reactions followed by cyclization. nih.gov A common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, which then undergoes intramolecular cyclization. acs.org Another pathway involves an intramolecular Heck reaction. nih.gov For instance, the reaction can proceed via oxidative addition of an aryl halide to a Pd(0) species, followed by cyclization to form an intermediate, which then undergoes reductive elimination to yield the benzofuran product and regenerate the catalyst. nih.govacs.org

Copper-Catalyzed Syntheses: Copper-based catalysts are also effective, particularly in reactions involving O-H/C-H coupling through intramolecular dehydrogenation. nih.govacs.org One proposed mechanism begins with the abstraction of a proton, followed by a radical transfer between the substrate and the copper catalyst. nih.govacs.org The resulting intermediate then undergoes cyclization, oxidation, and deprotonation to afford the benzofuran derivative. nih.gov Copper is also frequently used as a co-catalyst with palladium in Sonogashira coupling reactions. nih.govacs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been utilized in C-H activation and directing group migration strategies. nih.govacs.org A typical catalytic cycle might involve C-H activation of a substituted phenol (B47542), followed by migratory insertion of an alkyne or vinyl group, nucleophilic substitution, and subsequent elimination to form the benzofuran ring. nih.govacs.org

Nickel-Catalyzed Syntheses: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions. nih.gov The catalytic cycle may involve the formation of a nickel-ligand complex, which is reduced to an active Ni(0) species. This species then undergoes oxidative addition to an aryl halide, followed by nucleophilic addition, transmetalation, and reductive elimination to furnish the benzofuran product. nih.gov

Metal Catalyst Key Mechanistic Steps Common Precursors Reference
Palladium (Pd)Oxidative addition, intramolecular Heck reaction, reductive elimination, Sonogashira coupling.o-Iodophenols, terminal alkynes, N-tosylhydrazones. nih.gov, acs.org
Copper (Cu)Proton abstraction, radical transfer, cyclization, oxidation, Sonogashira coupling (co-catalyst).Benzothiophene derivatives, o-hydroxy aldehydes, amines, alkynes. nih.gov, acs.org
Rhodium (Rh)C-H activation, migratory insertion, nucleophilic substitution, β-oxygen elimination.N-benzoxyacetamides, 1,3-diynes, propargyl alcohols. nih.gov, acs.org
Nickel (Ni)Oxidative addition, nucleophilic addition, transmetalation, reductive elimination.Aryl halides, aryl ketones. nih.gov, organic-chemistry.org

Role of Intermediates in Benzofuran Formation (e.g., Iminium Ions, Carbocation Intermediates, Radical Species)

The formation of the benzofuran ring often proceeds through various reactive intermediates, depending on the reaction conditions and substrates.

Iminium Ions: In certain multi-component reactions, the formation of an iminium ion is a key step. For example, the reaction of a salicylaldehyde (B1680747) with an amine generates an iminium ion. This electrophilic intermediate is then attacked by a nucleophile, such as a copper acetylide, leading to an intermediate that undergoes intramolecular cyclization and isomerization to yield the final benzofuran product. nih.gov

Carbocation Intermediates: Acid-catalyzed cyclizations frequently involve carbocationic intermediates. A common example is the cyclization of an acetal (B89532) substrate in the presence of a strong acid like polyphosphoric acid (PPA). wuxiapptec.com The reaction is initiated by protonation of the substrate, followed by the elimination of an alcohol molecule to form a stabilized oxonium ion. This is followed by an intramolecular nucleophilic attack from the phenyl ring onto the oxonium ion, leading to a carbocationic intermediate that, after a second elimination step, yields the benzofuran. wuxiapptec.com

Radical Species: Some synthetic routes to benzofurans proceed through radical intermediates. This can be initiated by a single-electron-transfer (SET) process. nih.gov For instance, a copper catalyst can facilitate a radical transfer to generate a radical intermediate that subsequently cyclizes. nih.govacs.org Another example involves the generation of radical species through the use of super-electron-donors (SEDs) like heteroatom anions, which react with substrates such as 2-iodophenyl allenyl ethers to initiate a radical cascade leading to 3-substituted benzofurans. nih.gov

Intramolecular Rearrangements and Migration Phenomena (e.g.,nih.govnih.gov-Sigmatropic Rearrangements, Substituent Migration)

Intramolecular rearrangements can be pivotal in constructing complex benzofuran structures.

nih.govnih.gov-Sigmatropic Rearrangements: The nih.govnih.gov-sigmatropic rearrangement, particularly the Claisen rearrangement, is a well-established method for benzofuran synthesis. rsc.org In a gold-catalyzed reaction, an intermediate formed from a nucleophilic attack can undergo a sigmatropic rearrangement, followed by aromatization and condensation to yield the benzofuran heterocycle. acs.org Another example involves the use of trifluoroacetic anhydride (B1165640) (TFAA) to promote a nih.govnih.gov-sigmatropic rearrangement in the synthesis of dihydrobenzofurans. rsc.org

Substituent Migration: An unusual substituent migration has been observed in reactions mediated by trifluoroacetic anhydride (TFAA) and alkynyl sulfoxides. rsc.orgtus.ac.jp This process involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by the migration of a substituent on the phenol ring. rsc.org This phenomenon allows for the synthesis of highly substituted benzofurans that might be difficult to access through other methods. rsc.orgtus.ac.jp The formation of a positively charged intermediate is thought to enable the migration of a functional group from the ortho position to an adjacent position on the aromatic ring. tus.ac.jp

Acid- and Base-Catalyzed Mechanistic Pathways

Both acids and bases can effectively catalyze the formation of the benzofuran ring through distinct mechanistic pathways.

Acid-Catalyzed Mechanisms:

Brønsted Acids: Brønsted acids like triflic acid can mediate the reaction of quinone imine ketals with dicarbonyl compounds to form substituted benzofurans. acs.org Acetic acid can catalyze the reaction of benzoquinones by protonating the quinone to generate an intermediate that undergoes ring opening, addition, oxidation, and lactonization. nih.gov

Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate can promote domino reactions. For example, the reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through a Lewis acid-promoted propargylation, followed by base-mediated intramolecular cyclization and isomerization to yield benzofurans. nih.govacs.org

A general acid-catalyzed mechanism for the cyclization of an acetal involves the following steps:

Protonation of the acetal.

Elimination of an alcohol to form an oxonium ion intermediate. wuxiapptec.com

Intramolecular nucleophilic attack by the aromatic ring. wuxiapptec.com

A second elimination of alcohol to form the furan (B31954) ring. wuxiapptec.com

Base-Catalyzed Mechanisms: Bases are commonly used to promote intramolecular cyclizations. For example, triethylamine (B128534) has been used as a basic catalyst in the Rap-Stoermer reaction, which involves a Dieckmann-like aldol (B89426) condensation. nih.gov Potassium tert-butoxide can catalyze the intramolecular cyclization of o-bromobenzylvinyl ketones in a transition-metal-free synthesis. nih.gov A plausible mechanism for a base-catalyzed synthesis from o-hydroxybenzaldehyde and a phenacyl halide involves the formation of a potassium salt from the starting aldehyde, which then reacts with the halide to form an intermediate that subsequently cyclizes. researchgate.net

Computational Probing of Reaction Energy Landscapes and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of benzofuran synthesis. globethesis.com These studies provide insights into reaction energy profiles, the structures of transition states, and the feasibility of proposed mechanistic pathways.

For example, DFT calculations have been used to study the regioselectivity of acid-catalyzed cyclizations. By analyzing the properties of the intermediate oxonium ion, such as its Highest Occupied Molecular Orbital (HOMO), researchers can predict the preferred site of nucleophilic attack by the phenyl ring. wuxiapptec.com Computational studies have also been employed to map the reaction energy profiles, comparing the activation barriers for different pathways to determine the most likely reaction mechanism. wuxiapptec.com

In transition metal-catalyzed reactions, computational studies have helped to detail the catalytic cycles. For a palladium-catalyzed C-H activation and cyclization, three possible reaction mechanisms were proposed and evaluated computationally, with the most feasible pathway being identified based on the calculated energy barriers. globethesis.com The rate-determining step of the catalytic cycle was identified as a phenalkynyl migration with a calculated energy barrier of 34.29 kcal/mol. globethesis.com Similar studies on rhodium-catalyzed reactions have explored different activation modes, such as initial O-H versus C-H bond activation, to understand the reaction pathway. globethesis.com Computational studies have also been used to investigate radical-mediated pathways, calculating the energy barriers for single-electron transfer and subsequent radical coupling steps to support proposed mechanisms. nih.gov

Computational Method Focus of Study Key Findings Reference
Density Functional Theory (DFT)Regioselectivity in acid-catalyzed cyclizationPrediction of major product based on HOMO of oxonium ion intermediate. wuxiapptec.com
DFT (M06)Mechanism of Pd-catalyzed C-H activation/cyclizationIdentification of the most feasible reaction pathway and the rate-determining step (phenalkynyl migration). globethesis.com
DFTRhodium-catalyzed C-C bond cleavage and C-H activationComparison of different initial activation steps (O-H vs. C-H activation). globethesis.com
DFTRadical coupling reactions initiated by SEDsCalculation of energy barriers for SET and radical coupling, supporting a triplet state pathway. nih.gov

Reactivity and Functional Group Transformations of 5 Methyl 3 Trifluoromethyl Benzofuran and Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran nucleus is susceptible to electrophilic attack, with the outcome of the reaction being heavily dependent on the directing effects of the existing substituents. The electron-donating methyl group at C5 would typically activate the benzene (B151609) ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions (C4 and C6). Conversely, the trifluoromethyl group at C3 is a strong deactivating group, which would disfavor substitution on the furan (B31954) ring.

Electrophilic substitution on the benzofuran ring itself generally occurs at the C2 position due to the stabilization of the cationic intermediate by the adjacent oxygen atom. However, the presence of the electron-withdrawing CF3 group at C3 significantly deactivates the C2 position towards electrophilic attack. Therefore, electrophilic aromatic substitution is most likely to occur on the benzene ring, directed by the methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, formylation of electron-rich aromatic and heteroaromatic compounds can be achieved using the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). cambridge.orgjk-sci.comijpcbs.comwikipedia.org While specific studies on 5-Methyl-3-(trifluoromethyl)benzofuran are limited, related benzofuran derivatives undergo formylation, typically at the most activated position. cambridge.org Halogenation of benzofurans can lead to the formation of adducts, which then decompose to yield ring-halogenated products. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄4-Nitro-5-methyl-3-(trifluoromethyl)benzofuran and 6-Nitro-5-methyl-3-(trifluoromethyl)benzofuranThe methyl group is an ortho, para-director, activating the benzene ring.
BrominationBr₂/FeBr₃4-Bromo-5-methyl-3-(trifluoromethyl)benzofuran and 6-Bromo-5-methyl-3-(trifluoromethyl)benzofuranThe methyl group directs the incoming electrophile to the ortho and para positions.
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl-5-methyl-3-(trifluoromethyl)benzofuran and 6-Acyl-5-methyl-3-(trifluoromethyl)benzofuranThe reaction is directed by the activating methyl group on the benzene ring.
Vilsmeier-Haack FormylationDMF/POCl₃4-Formyl-5-methyl-3-(trifluoromethyl)benzofuran and 6-Formyl-5-methyl-3-(trifluoromethyl)benzofuranFormylation occurs at the activated positions of the benzene ring. cambridge.orgjk-sci.comijpcbs.comwikipedia.org

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and require experimental verification for this compound.

Nucleophilic Additions and Substitutions

The electron-withdrawing nature of the trifluoromethyl group at the C3 position makes the C2 position of the benzofuran ring susceptible to nucleophilic attack. However, direct nucleophilic aromatic substitution on the benzofuran ring is generally difficult unless there is a suitable leaving group present.

More commonly, nucleophilic reactions can occur on derivatives of this compound. For example, if a leaving group is present on a side chain, nucleophilic substitution can readily occur. Palladium-catalyzed Tsuji–Trost-type reactions of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-nucleophiles) have been reported to proceed efficiently. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including benzofurans. Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives. nih.govnih.govmdpi.comdntb.gov.ua

For this compound, these reactions would typically be performed on a halogenated derivative, for instance, a bromo- or iodo-substituted version of the molecule. The position of the halogen would direct the site of the cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. It is a versatile method for forming biaryl compounds. mdpi.comdntb.gov.ua

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes. One-pot Sonogashira coupling followed by cyclization is a common strategy for synthesizing substituted benzofurans. nih.govresearchgate.netlookchem.comresearchgate.netelte.hu

Heck Coupling: This reaction involves the coupling of an alkene with an aryl or vinyl halide. Intramolecular Heck reactions have been utilized for the construction of functionalized benzofurans. acs.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzofuran Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura2-(4-Bromophenyl)benzofuranArylboronic acidPd(II) complex / K₂CO₃2-Arylbenzo[b]furan derivatives mdpi.com
Sonogashira2-Iodophenol (B132878)Terminal alkynePd catalyst2,3-Disubstituted benzo[b]furan nih.gov
Hecko-Iodophenols and 3-phenyl-2-propynylnitrile-Pd(OAc)₂, PPh₃, Ag₂CO₃2-substituted-3-functionalized benzofurans researchgate.net

Oxidative and Reductive Transformations

The benzofuran ring system can undergo oxidative cleavage under certain conditions. The furan ring is generally more susceptible to oxidation than the benzene ring. Oxidative ring-opening of furans can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.orgrsc.org

Functional groups attached to the this compound core can also be selectively oxidized or reduced. For example, a formyl group introduced via a Vilsmeier-Haack reaction could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. Similarly, a nitro group could be reduced to an amino group, which can then be further functionalized.

Ring-Opening and Rearrangement Chemistry

The benzofuran ring, while aromatic, can undergo ring-opening reactions under specific conditions, often promoted by transition metals or strong nucleophiles. For instance, nickel-catalyzed ring-opening of benzofurans has been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Methyl-3-(trifluoromethyl)benzofuran. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the aromatic and methyl protons. The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) that allow for their precise assignment to positions 4, 6, and 7. The methyl group at position 5 typically appears as a singlet in the upfield region of the spectrum. The proton at position 2 on the furan (B31954) ring also presents a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for the two carbons of the furan ring, the carbons of the benzene ring, the methyl carbon, and the carbon of the trifluoromethyl group. The carbon of the CF₃ group is readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group at a characteristic chemical shift, confirming the presence and electronic environment of this crucial functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~7.8 C2: ~145
H4 ~7.4 C3: ~118 (q)
H6 ~7.1 C3a: ~129
H7 ~7.3 C4: ~128
5-CH₃ ~2.4 C5: ~133
C6: ~122
C7: ~112
C7a: ~155
5-CH₃: ~21
CF₃: ~124 (q)

(Note: These are predicted values and may vary based on solvent and experimental conditions. 'q' denotes a quartet.)

To definitively assign all signals and elucidate the complete structural framework, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity between protons and carbons (typically over 2-3 bonds). This is instrumental in confirming the placement of the methyl and trifluoromethyl groups on the benzofuran (B130515) skeleton by observing correlations from the methyl protons to carbons C4, C5, and C6, and from the furan proton (H2) to carbons C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It can be used to confirm through-space relationships, such as the proximity of the H4 proton to the methyl group protons at position 5.

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, provide valuable insights into the functional groups and bonding arrangements within the molecule.

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

C-O stretching: The ether C-O-C stretching of the furan ring will produce a strong band, typically around 1250-1050 cm⁻¹.

C-F stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, usually in the 1350-1100 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type
3100-3000 Aromatic C-H Stretch
2980-2850 Aliphatic C-H Stretch (CH₃)
1610, 1500, 1450 Aromatic C=C Ring Stretch
1350-1100 C-F Stretch (strong)
1250-1050 Aryl Ether C-O Stretch

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring system and the C-C backbone, which may be weak in the IR spectrum. The symmetric C-F stretching mode of the CF₃ group would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The benzofuran core is a chromophore that absorbs ultraviolet light, leading to π → π* electronic transitions. The spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The substitution pattern, including the methyl and trifluoromethyl groups, influences the precise wavelength and intensity of these absorptions. Analysis of the UV-Vis spectrum provides information on the conjugation and electronic structure of the aromatic system.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental formula of a compound with high accuracy and for elucidating its structure through fragmentation analysis. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing between molecules that have the same nominal mass.

For this compound (C₁₀H₇F₃O), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. This value serves as a primary identifier in HRMS analysis.

In a typical electron ionization (EI) HRMS experiment, the molecule is ionized, and the resulting molecular ion and various fragment ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural components. The fragmentation of benzofuran derivatives is influenced by the stability of the benzofuran ring system and the nature of its substituents.

While a specific mass spectrum for this compound is not available, a predictive fragmentation pattern can be proposed based on established principles and data from related structures. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the methyl group will significantly influence the fragmentation pathways. Common fragmentation patterns for benzofurans involve cleavage of substituents from the aromatic ring and fragmentation of the furan ring.

Expected Fragmentation Pattern for this compound:

Plausible Fragment Proposed Structure Significance
[M-F]⁺C₁₀H₇F₂O⁺Loss of a fluorine atom from the trifluoromethyl group.
[M-CF₃]⁺C₉H₇O⁺Cleavage of the trifluoromethyl group, leading to a stable benzofuran cation.
[M-H]⁺C₁₀H₆F₃O⁺Loss of a hydrogen atom, likely from the methyl group or the aromatic ring.
[M-CO]⁺C₉H₇F₃⁺Loss of carbon monoxide, indicative of furan ring fragmentation.
[C₈H₇]⁺C₈H₇⁺Fragment corresponding to the methyl-substituted benzene portion.

This table is predictive and based on general fragmentation principles for analogous compounds.

The analysis of benzofuran derivatives using techniques like electrospray ionization (ESI) coupled with ion trap or time-of-flight (TOF) mass spectrometry can provide further structural details, particularly for softer ionization methods that may preserve the molecular ion.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported, analysis of related benzofuran derivatives in the Cambridge Structural Database (CSD) allows for an informed prediction of its likely solid-state conformation. For instance, the crystal structures of compounds like 5-fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran reveal that the benzofuran unit is essentially planar.

The presence of the trifluoromethyl group at the 3-position and the methyl group at the 5-position will influence the crystal packing of this compound. Intermolecular interactions such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the benzofuran rings of adjacent molecules, are expected to play a significant role in stabilizing the crystal lattice. The trifluoromethyl group, with its fluorine atoms, is a potential hydrogen bond acceptor.

Anticipated Crystallographic Parameters for this compound:

Parameter Expected Value/Observation Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzofurans.
Space GroupP2₁/c or similar centrosymmetric groupFrequently observed for organic molecules.
Benzofuran Ring PlanarityNearly planarA characteristic feature of the benzofuran scaffold.
Intermolecular InteractionsC-H···F, C-H···O hydrogen bonds, π-π stackingBased on the functional groups present and data from similar structures.

This table presents hypothetical data based on the analysis of crystallographic information for analogous benzofuran derivatives.

The determination of the crystal structure of this compound would provide invaluable, unambiguous data on its molecular geometry and would be crucial for understanding its structure-property relationships.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and optimized geometry of molecules. physchemres.orgmdpi.com By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular structures, vibrational frequencies, and electronic properties. semanticscholar.org For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles in the ground state. physchemres.orgsemanticscholar.org These calculations have shown good agreement with experimental data from X-ray crystallography for similar structures. physchemres.org The geometry of the benzofuran core is largely planar, and substituents like the methyl and trifluoromethyl groups will have specific orientations that minimize steric hindrance and optimize electronic interactions. nih.govnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzofuran Analog (Note: This data is illustrative, based on general findings for benzofuran derivatives, not specific to 5-Methyl-3-(trifluoromethyl)benzofuran.)

Parameter Typical Value Range
C-C bond length (aromatic) 1.38 - 1.42 Å
C-O bond length (furan ring) 1.36 - 1.38 Å
C=C bond length (furan ring) 1.35 - 1.37 Å

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, facilitating intramolecular charge transfer. physchemres.org In studies of related compounds like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, DFT calculations have been used to compute the energies of these frontier orbitals. sci-hub.se The HOMO is typically distributed over the electron-rich benzofuran ring system, while the LUMO's location can be influenced by electron-withdrawing groups. For this compound, the electron-donating methyl group at the 5-position and the strongly electron-withdrawing trifluoromethyl group at the 3-position would significantly influence the electron density distribution and the energies of the frontier orbitals.

Table 2: Illustrative Frontier Orbital Energies and Properties for a Benzofuran Derivative (Note: This data is for illustrative purposes and not specific to this compound.)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.0 eV
Chemical Hardness (η) 2.5 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E2). semanticscholar.org Higher E2 values indicate stronger electronic delocalization, which contributes to greater molecular stability. researchgate.net For benzofuran derivatives, NBO analysis reveals significant delocalization of π-electrons across the fused ring system. semanticscholar.orgresearchgate.net The interactions between the lone pairs on the furan (B31954) oxygen and the π* anti-bonding orbitals of the aromatic ring are typically strong, contributing significantly to the stability of the benzofuran scaffold.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are valuable for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comresearchgate.net For example, simulations of benzofuran derivatives bound to a target protein like tubulin have been used to evaluate the stability of the complex over time (e.g., 20 nanoseconds), providing insights into the persistence of key binding interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

Several QSAR studies have been conducted on series of benzofuran and indole (B1671886) derivatives to predict their anticancer activity. researchgate.neteurjchem.com These models often use multiple linear regression (MLR) to correlate descriptors with biological activity (e.g., pIC50). researchgate.net A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and cross-validation coefficient (Q²), indicating good predictive power. eurjchem.com Such models can guide the design of new benzofuran derivatives with potentially enhanced activity. researchgate.netmdpi.com

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netptfarm.pl

Benzofuran derivatives have been the subject of numerous docking studies against various biological targets, including enzymes implicated in cancer and infectious diseases. mdpi.comresearchgate.net For instance, benzofuran derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents that disrupt microtubule formation. mdpi.comresearchgate.net These studies predict the binding mode, calculate a docking score or binding affinity (often in kcal/mol), and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov Such analyses are crucial for rationalizing observed biological activity and for designing more potent inhibitors. nih.gov

Computational Elucidation of Spectroscopic Parameters (e.g., GIAO-NMR, TD-DFT UV-Vis)

Computational methods can accurately predict spectroscopic properties, aiding in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical calculations, when compared with experimental spectra, can help assign signals and confirm the proposed molecular structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.netarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax). nih.govresearchgate.net The results are often compared with experimental spectra recorded in different solvents to validate the computational approach and understand solvatochromic effects. sci-hub.senih.gov For benzofuran derivatives, TD-DFT calculations have shown good correlation with experimental UV-Vis data. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
(5-methyl-benzofuran-3-yl)-acetic acid hydrazide
2-(5-methyl-1-benzofuran-3-yl) acetic acid
5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one
Colchicine

Mechanistic Insights from Ab Initio and Hybrid QM/MM Methods

Theoretical and computational chemistry, particularly through the application of ab initio and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provides profound insights into the reaction mechanisms involving this compound and related structures. These computational approaches allow for the detailed examination of reaction pathways, transition states, and the factors governing product selectivity, which are often challenging to determine through experimental means alone.

One notable area of investigation has been the acid-catalyzed cyclization reaction for the synthesis of the benzofuran scaffold. wuxiapptec.com Computational studies have been employed to elucidate the regioselectivity of this process, providing a molecular-level understanding of the reaction dynamics.

In a study of an acid-catalyzed cyclization to form a benzofuran core, quantum mechanics was used to analyze the reaction mechanism and predict the ratio of regioisomeric products. wuxiapptec.com The process begins with the protonation of the substrate under acidic conditions, which is followed by the elimination of a methanol (B129727) (MeOH) molecule to form a critical oxonium ion intermediate. This intermediate is central to determining the reaction's outcome.

The subsequent step involves a nucleophilic attack from the phenyl ring onto the oxonium ion. This intramolecular cyclization can proceed through two different pathways, attacking at two distinct sites (a and b), which leads to the formation of two different regioisomers of the benzofuran product. wuxiapptec.com

To understand the observed product distribution, which experimentally favored one isomer over the other (a 1:5 ratio), computational analyses were performed. Initial quantum mechanics analyses based on the starting material's Highest Occupied Molecular Orbital (HOMO) and calculated 13C NMR shifts incorrectly predicted the major product. This highlighted the necessity of analyzing the reactivity of the key intermediate, the oxonium ion, rather than the initial substrate. wuxiapptec.com

The reaction energy profiles for the two competing cyclization pathways were calculated, revealing the activation energies for each. The difference in these activation barriers is the primary determinant of the product ratio.

Table 1: Calculated Activation Energies and Product Ratio

Pathway Activation Energy (kcal/mol)
Cyclization to Product 2a ~10.94
Cyclization to Product 2b ~10.00

Data sourced from computational analysis of the reaction energy profiles. wuxiapptec.com

The calculations showed that the pathway leading to the experimentally observed major product had a lower activation energy. wuxiapptec.com Based on the Arrhenius equation, the calculated difference in activation energy of 0.94 kcal/mol at the reaction temperature of 110 °C corresponds to a product ratio of approximately 1:3.44. This theoretical prediction is in good agreement with the experimentally observed 1:5 ratio, validating the computational model and providing strong evidence for the proposed mechanism. wuxiapptec.com

These findings underscore the power of ab initio and related computational methods to provide detailed, quantitative insights into complex organic reaction mechanisms. By modeling the energetic landscape of the reaction, researchers can rationalize experimental outcomes, predict product distributions, and refine synthetic strategies for targeted synthesis of specific benzofuran derivatives.

Biological and Biomedical Research Applications: Molecular and Mechanistic Investigations

Investigation of Molecular Target Interactions and Binding Modes

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 5-Methyl-3-(trifluoromethyl)benzofuran, its potential interactions can be hypothesized based on the known activities of similar benzofuran (B130515) structures.

Enzyme Inhibition Mechanisms (e.g., Kinases, Carbonic Anhydrase, Cholinesterases)

Benzofuran derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov For instance, certain 3-methylbenzofuran (B1293835) derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity, which can influence binding affinity to enzyme targets. mdpi.com While no direct studies link this compound to carbonic anhydrase or cholinesterase inhibition, the benzofuran scaffold itself has been explored for these activities. nih.govnih.gov

Protein-Ligand Binding Studies (e.g., VEGFR-2, PI3K, Tubulin, CDK2, SIRT2)

The binding of small molecules to proteins is fundamental to their mechanism of action. Docking studies of some 3-methylbenzofuran derivatives have suggested favorable interactions within the active site of VEGFR-2. nih.gov Benzofuran compounds have also been investigated for their ability to bind to serum albumins, which can affect their pharmacokinetic properties. mdpi.com The specific binding modes of this compound with proteins like PI3K, tubulin, CDK2, or SIRT2 have not been reported, but the general benzofuran structure is a versatile scaffold for designing ligands for these targets.

Modulation of Molecular Pathways (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or modulating the cell cycle. Several benzofuran derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov For example, some 3-methylbenzofuran derivatives have been observed to cause apoptosis in non-small cell lung cancer cells. nih.gov The specific mechanisms, such as the involvement of caspases or Bcl-2 family proteins, would need to be investigated for this compound. Similarly, while some benzofurans can arrest the cell cycle at different phases, the effect of this specific compound on cell cycle progression is currently unknown. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is crucial for the design of more potent and selective drugs.

Impact of Trifluoromethyl and Methyl Substituents on Biological Activity

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry. Its high electronegativity and lipophilicity can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com The presence of a -CF3 group can enhance membrane permeability and binding affinity to target proteins. mdpi.com The methyl (-CH3) group, while less electron-withdrawing, can also influence activity through steric and electronic effects, potentially improving binding to hydrophobic pockets in target proteins. The combined effect of a 5-methyl and a 3-trifluoromethyl group on the benzofuran scaffold has not been specifically detailed in the literature.

Positional Effects of Substituents on Efficacy and Selectivity

The position of substituents on the benzofuran ring is critical in determining the biological activity and selectivity of the compound. rsc.org For example, preliminary SAR studies on other benzofuran derivatives have shown that the placement of substituents on the benzene (B151609) ring of the benzofuran core can significantly affect their cytotoxic activity. rsc.org The specific influence of having a methyl group at the 5-position and a trifluoromethyl group at the 3-position on the efficacy and selectivity of benzofuran derivatives remains an area for future investigation.

Influence of Stereochemistry on Biological Interactions

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. In drug design and molecular biology, the chirality of a compound can profoundly affect its interaction with biological targets, which are themselves chiral. unimi.it Generally, stereochemistry has a crucial impact on drug action as it influences target binding, metabolism, and distribution. unimi.it For many classes of compounds, stereochemistry is the primary driver for potency and pharmacokinetic properties. unimi.it

While specific research on the stereoisomers of this compound is not extensively detailed in the available literature, the principles of stereochemistry's influence are well-established for related bioactive molecules. The interaction with protein transport systems can be highly stereospecific, affecting the uptake of drugs into cells. unimi.it For instance, in the case of the nature-inspired compound 3-Br-acivicin and its derivatives, only isomers with a specific stereochemical configuration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their cellular uptake is mediated by a stereoselective transport system. unimi.it This highlights that the three-dimensional structure of a molecule is fundamental for its recognition by and interaction with biological machinery, a principle that would apply to trifluoromethyl-substituted benzofurans in their interactions with specific enzymes, receptors, or transporters.

Applications as Preclinical Chemical Probes

Preclinical chemical probes are essential tools for studying biological processes and validating drug targets. Fluorinated benzofurans, including derivatives structurally related to this compound, have been developed as potential tracers for Positron Emission Tomography (PET). nih.gov These probes are designed to bind with high affinity and specificity to biological targets, such as β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov By labeling these benzofuran derivatives with a positron-emitting isotope like fluorine-18, researchers can non-invasively visualize and quantify these targets in living organisms, providing crucial insights into disease pathology and the efficacy of potential treatments in preclinical models. nih.gov The development of these molecules as imaging agents underscores their value as chemical probes for in vitro and in vivo target validation. nih.gov

Development of Imaging Agents for Molecular Targets (in vitro/ex vivo studies)

The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, make it a valuable substituent in the design of imaging agents. nih.gov Fluorinated benzofuran derivatives have been synthesized and evaluated as potential tracers for imaging β-amyloid plaques in the brains of Alzheimer's disease (AD) patients. nih.gov

Fluorinated Benzofurans in Positron Emission Tomography (PET) Tracer Design

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled biomolecules to visualize biological processes in vivo. researchgate.netresearchgate.net Fluorine-18 is a preferred radionuclide for PET tracer development due to its favorable characteristics, including a convenient half-life of 109.8 minutes, low positron energy (635 keV) which allows for high-resolution images, and its ability to be incorporated into a wide range of organic molecules. researchgate.netmdpi.comfrontiersin.orgnih.gov

In the context of Alzheimer's disease, great effort has been dedicated to developing 18F-labeled radiotracers that can bind to β-amyloid aggregates in the brain. nih.gov A series of fluorinated benzofuran derivatives have been designed for this purpose. In vitro binding assays using synthetic Aβ aggregates demonstrated that these compounds exhibit high affinity for the target, with Ki values in the nanomolar range. nih.gov This high affinity is a critical prerequisite for a successful PET tracer.

Key Properties of an Exemplary Fluorinated Benzofuran PET Tracer

Property Finding Source
Target β-amyloid (Aβ) plaques nih.gov
Binding Affinity (Ki) Nanomolar range for Aβ(1-42) aggregates nih.gov
In vitro Labeling Successfully labeled β-amyloid plaques in brain sections nih.gov

| In vivo Uptake | High uptake (5.66% ID/g) at 10 min post-injection in mice | nih.gov |

Radiosynthesis of Fluorinated Benzofuran Tracers

The synthesis of 18F-labeled PET tracers is a critical step in their development. For fluorinated benzofuran derivatives, radiosynthesis is often achieved through a nucleophilic displacement reaction. nih.gov In a typical procedure, a precursor molecule, such as a tosyl-substituted benzofuran, is reacted with [18F]fluoride anion. nih.gov

For one specific radiofluorinated benzofuran, [18F]17, the synthesis involved heating a tosyl precursor with [18F]fluoride in acetonitrile (B52724) at 120 °C for 10 minutes. nih.gov This method generated the desired tracer with an average radiochemical yield of 10.0% and a high radiochemical purity of over 99%. nih.gov The specific activity, a measure of the radioactivity per mole of the compound, was reported to be 242 GBq/μmol. nih.gov Such automated and efficient radiosynthesis methods are crucial for the clinical application of PET tracers. researchgate.net

Antimicrobial Activity: Mechanistic Basis

Benzofuran and its derivatives are recognized as a "privileged structure" in drug discovery, showing a wide range of pharmacological activities, including antimicrobial effects. rsc.orgresearchgate.net The benzofuran scaffold has emerged as a promising pharmacophore for designing new antimicrobial agents. rsc.orgresearchgate.net

The mechanistic basis of their antimicrobial activity is closely tied to their chemical structure. Structure-activity relationship (SAR) studies reveal that the type and position of substituents on the benzofuran ring are critical for activity. For example, some studies have shown that the presence of a hydroxyl group at the C-6 position of the benzofuran core is essential for antibacterial activity against certain strains. nih.gov Blocking this hydroxyl group resulted in a loss of activity. nih.gov Other research on benzofuran derivatives with aryl substituents at the C-3 position found that hydroxyl groups at the C-3 and C-4 positions contributed to good antibacterial activity. nih.gov The incorporation of other heterocyclic moieties, such as pyrazoline and thiazole, is also considered essential for the antimicrobial action of some hybrid benzofuran compounds. nih.gov These findings suggest that the antimicrobial mechanism involves specific interactions with microbial targets, which are highly sensitive to the electronic and steric properties conferred by the substituents on the benzofuran ring.

Anti-inflammatory Effects: Molecular Pathways (e.g., COX-2, NOS-2 inhibition)

Inflammation is a complex biological response mediated by various signaling pathways and enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase-2 (NOS-2). mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. nih.gov Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory properties by modulating these key molecular pathways. mdpi.com

Research has shown that specific fluorinated benzofuran compounds can significantly decrease the protein expression of COX-2 and NOS-2 induced by lipopolysaccharide (LPS) in macrophages. mdpi.com For instance, one study found that a brominated and fluorinated benzofuran derivative (compound 2) significantly reduced LPS-induced COX-2 protein levels. mdpi.com The same compound, along with a related derivative (compound 3), also inhibited the expression of the NOS-2 enzyme. mdpi.com Interestingly, structure-activity analysis suggested that monofluorination of the benzofuran scaffold was necessary for the direct inhibition of COX enzyme activities. mdpi.com

The anti-inflammatory mechanism of benzofuran derivatives can also involve the inhibition of major inflammation signaling pathways like NF-κB and MAPK. mdpi.com Inhibition of these pathways can down-regulate the secretion of pro-inflammatory factors, including COX-2, TNF-α, and IL-6. mdpi.com

Effects of Selected Benzofuran Derivatives on Inflammatory Markers

Compound Type Effect on COX-2 Expression Effect on NOS-2 Expression Molecular Pathway Implication Source
Fluorinated/Brominated Benzofuran Significantly decreased Significantly decreased Direct modulation of enzyme expression mdpi.com
Monofluorinated Benzofuran No effect on expression No effect on expression Direct inhibition of COX-1/COX-2 activity mdpi.com

Antioxidant Properties: Molecular Mechanisms

Investigations into the precise molecular and mechanistic underpinnings of the antioxidant activity of this compound are not extensively detailed in publicly accessible research. However, the antioxidant properties of the broader benzofuran class of compounds have been studied, revealing two primary mechanisms: direct free-radical scavenging and indirect antioxidant effects through the activation of cellular defense pathways. The specific molecular structure of this compound suggests its activity is more likely rooted in indirect mechanisms.

Direct Free-Radical Scavenging Mechanisms

Direct antioxidant activity typically involves the donation of a hydrogen atom or an electron to neutralize reactive free radicals. The principal mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). rsc.org Research on various hydroxylated benzofuran derivatives has shown that the presence of a hydroxyl (-OH) group on the benzofuran scaffold is critical for this type of activity. rsc.orgnih.gov The ability of these molecules to scavenge radicals is largely dependent on the O-H bond dissociation enthalpy (BDE), with a lower BDE facilitating easier hydrogen donation. rsc.orgresearchgate.netrsc.org

The structure of this compound lacks a hydroxyl group, which is the conventional functional group responsible for the hydrogen-donating capacity in the HAT and related mechanisms. Therefore, it is considered unlikely that this compound functions as a significant direct free-radical scavenger.

Indirect Antioxidant Mechanisms: Nrf2/ARE Pathway Activation

A more probable antioxidant mechanism for this compound involves the upregulation of endogenous antioxidant defense systems. The primary regulatory system for this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.gov This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of cytoprotective genes. nih.govnih.gov

The molecular mechanism of Nrf2 activation proceeds as follows:

Keap1 Inactivation: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic molecules can react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. The trifluoromethyl (-CF3) group on the benzofuran ring is strongly electron-withdrawing, which can impart an electrophilic character to the molecule, potentially enabling it to interact with Keap1. ontosight.ai

Nrf2 Nuclear Translocation: Once released from Keap1, Nrf2 is no longer targeted for degradation and can translocate into the nucleus.

ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of its target genes.

Induction of Antioxidant Enzymes: This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes. Key enzymes in this response include Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), Superoxide (B77818) Dismutase (SOD), and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration. nih.govnih.gov

The table below summarizes the key molecular components involved in the proposed Nrf2-mediated antioxidant mechanism.

ComponentClassFunction in Pathway
Nrf2Transcription FactorMaster regulator of the antioxidant response; translocates to the nucleus upon activation.
Keap1Repressor ProteinSequesters Nrf2 in the cytoplasm, promoting its degradation under basal conditions.
AREDNA SequenceAntioxidant Response Element; a promoter region to which Nrf2 binds to initiate gene transcription.
HO-1EnzymeHeme Oxygenase-1; catalyzes the degradation of heme to produce the antioxidant biliverdin.
NQO1EnzymeNAD(P)H: Quinone Oxidoreductase 1; detoxifies quinones and reduces oxidative stress.
SODEnzymeSuperoxide Dismutase; converts superoxide radicals into hydrogen peroxide and molecular oxygen.
GSHTripeptideGlutathione; a major cellular antioxidant that directly quenches ROS and is a cofactor for antioxidant enzymes.

Other Emerging Research Applications and Potential in Materials Science

Use in Organic Electronic Materials (e.g., Organic Photovoltaics, Field-Effect Transistors)

There is no available research in scientific literature detailing the synthesis, evaluation, or application of 5-Methyl-3-(trifluoromethyl)benzofuran in organic electronic materials. Consequently, no data on its performance in organic photovoltaics or field-effect transistors has been reported. Research in this field tends to focus on larger, more conjugated systems, and while benzofuran-containing polymers and small molecules have been investigated, this specific compound does not appear in such studies.

Applications in Agrochemical Research and Pesticide Development

Similarly, a review of agrochemical research and pesticide development literature does not yield any studies involving This compound . While many commercial pesticides incorporate trifluoromethyl groups and heterocyclic rings to achieve their desired bioactivity, there is no indication that this specific compound has been synthesized or tested for herbicidal, insecticidal, or fungicidal properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of 5-Methyl-3-(trifluoromethyl)benzofuran research is the development of efficient, cost-effective, and environmentally friendly synthetic methodologies. While various strategies exist for constructing the benzofuran (B130515) ring, the introduction of the trifluoromethyl group often requires harsh conditions or expensive reagents. benthamscience.comrsc.org Future research must focus on overcoming these limitations.

Key areas for development include:

Green Chemistry Approaches: The principles of green chemistry are paramount. This involves the use of eco-friendly deep eutectic solvents (DES), visible-light-mediated reactions, and catalyst-free methodologies where possible. acs.orgnih.govacs.org For instance, catalyst-free reactions between nitroepoxides and salicylaldehydes have been developed for benzofuran synthesis, offering a more sustainable alternative. acs.org

Domino and Cascade Reactions: Designing synthetic routes that involve domino or cascade reactions, where multiple bonds are formed in a single operation, can significantly increase efficiency. A domino cyclization/trifluoromethylation strategy using fluoroform (CF3H), a low-cost industrial byproduct, as the CF3 source presents a promising avenue for synthesizing 3-(trifluoromethyl)benzofurans. researchgate.net

Synthetic StrategyCatalyst/ReagentKey Features
Transition-Metal Catalysis Palladium (Pd), Copper (Cu)High yields, enables complex bond formations like Sonogashira coupling and intramolecular Heck reactions. nih.govnih.gov
Green Synthesis Deep Eutectic Solvents (DES)Environmentally benign, can replace volatile organic solvents. nih.gov
Visible-Light-Mediated Catalysis Photoredox CatalystsUses light energy to drive reactions, often under mild conditions. nih.gov
Domino Cyclization/Trifluoromethylation Copper-CF3 complexesOne-pot synthesis from readily available materials, improving efficiency. researchgate.net

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For this compound and its derivatives, advanced computational design is crucial for targeting specific molecular properties and optimizing therapeutic potential.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help elucidate the relationship between the chemical structure of benzofuran derivatives and their biological activity. researchgate.net These models can predict the activity of new, unsynthesized molecules, guiding synthetic efforts toward more potent compounds. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are essential for predicting how benzofuran derivatives bind to specific biological targets, such as protein kinases (e.g., PI3K, VEGFR-2) or enzymes (e.g., lysine-specific demethylase 1). researchgate.netresearchgate.netnih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. acs.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital. Early assessment of these pharmacokinetic and toxicological parameters can help identify candidates with better drug-like properties and reduce the rate of failure in later stages of drug development. researchgate.net

Computational MethodApplication in Benzofuran ResearchPotential Outcome
3D-QSAR (CoMFA/CoMSIA) Predict inhibitory activity based on steric and electrostatic fields. researchgate.netDesign of new derivatives with enhanced biological potency.
Molecular Docking Identify binding modes and key interactions within a target's active site. researchgate.netresearchgate.netRational design of selective inhibitors for targets like VEGFR-2. tandfonline.com
Molecular Dynamics (MD) Assess the stability of ligand-protein complexes over time. acs.orgConfirmation of reliable binding poses and interaction stability.
DFT (Density Functional Theory) Calculate electronic properties like HOMO-LUMO energies and dipole moments. sci-hub.semdpi.comUnderstanding molecular reactivity and electronic charge distribution. sci-hub.semdpi.com
ADMET Prediction Evaluate drug-likeness, pharmacokinetic properties, and potential toxicity. researchgate.netresearchgate.netSelection of lead compounds with favorable safety and bioavailability profiles.

Elucidation of Broader Biological Target Landscapes

Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov The presence of the trifluoromethyl group often enhances these effects. wechemglobal.com A significant challenge and a direction for future research is to move beyond known activities and identify novel biological targets for this compound.

Research efforts should be directed toward:

High-Throughput Screening: Employing high-throughput screening (HTS) techniques against large panels of enzymes, receptors, and cell lines to uncover unexpected biological activities.

Mechanism of Action Studies: Once an activity is identified, detailed mechanistic studies are required. This includes identifying the specific molecular target and elucidating the signaling pathway through which the compound exerts its effect. For example, some benzofuran derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. tandfonline.comnih.gov

Chemical Proteomics: Using techniques like photoaffinity labeling to identify the direct binding partners of this compound within a complex cellular environment, providing an unbiased approach to target discovery. acs.org The trifluoromethyl group itself can be a valuable probe due to its unique physicochemical properties. researchgate.net

Integration of Multidisciplinary Approaches for Enhanced Research Impact

Addressing the complexities of developing a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires a highly integrated, multidisciplinary approach. sigmaaldrich.com Siloed research efforts are insufficient to overcome the multifaceted challenges of modern drug discovery.

The path forward must involve the seamless integration of:

Synthetic and Medicinal Chemistry: To design and create novel, optimized derivatives based on computational predictions and biological feedback. benthamscience.com

Computational Chemistry and Biology: To build predictive models, rationalize structure-activity relationships, and identify potential biological targets. researchgate.net

Pharmacology and Cell Biology: To conduct in vitro and in vivo testing to validate biological activity, determine efficacy, and elucidate mechanisms of action. researchgate.net

Structural Biology: To solve the crystal structures of benzofuran derivatives in complex with their biological targets, providing atomic-level insights that can guide further drug design.

By fostering collaboration among these diverse fields, the scientific community can accelerate the exploration of the this compound scaffold, unlocking its full potential and paving the way for the development of new and impactful therapeutic agents. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.